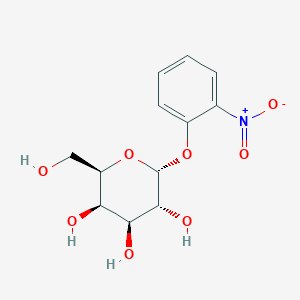

2-Nitrophenyl a-D-galactopyranoside

Description

BenchChem offers high-quality 2-Nitrophenyl a-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrophenyl a-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWPCJHYPSUOFW-IIRVCBMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitrophenyl α-D-galactopyranoside (α-ONPG) Assays

Introduction: Unveiling Glycosidic Bond Cleavage with Chromogenic Precision

The 2-Nitrophenyl α-D-galactopyranoside (α-ONPG or ONPG) assay is a cornerstone technique in biochemistry and molecular biology for the detection and quantification of α-galactosidase activity. This chromogenic assay offers a simple, yet robust, method to monitor the enzymatic hydrolysis of α-galactosyl moieties from various glycoconjugates. Its principle lies in the enzymatic liberation of a colored compound, allowing for straightforward spectrophotometric analysis. This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core principles, practical execution, and critical considerations of the ONPG assay.

The Core Principle: A Story of Enzymatic Liberation and Color

The assay's mechanism is elegant in its simplicity. It hinges on the specific enzymatic action of α-galactosidase on the synthetic substrate, 2-Nitrophenyl α-D-galactopyranoside.

The Substrate: 2-Nitrophenyl α-D-galactopyranoside (α-ONPG)

α-ONPG is a synthetic compound that mimics the terminal α-galactosyl moieties found in natural glycolipids and glycoproteins.[1] It is composed of a galactose molecule linked to a 2-nitrophenyl group via an α-glycosidic bond. In its intact form, α-ONPG is a colorless compound.[2]

The Enzyme: α-Galactosidase

α-Galactosidase is a glycoside hydrolase that specifically catalyzes the cleavage of terminal α-galactosyl residues from a wide range of substrates.[1] In the context of the ONPG assay, the enzyme recognizes and hydrolyzes the α-glycosidic bond within the α-ONPG molecule.

The Reaction and the Signal

The enzymatic reaction results in the liberation of two products: galactose and 2-nitrophenol (also referred to as o-nitrophenol).[3] While galactose is colorless, 2-nitrophenol imparts a distinct yellow color to the solution, particularly under alkaline conditions.[4] The intensity of this yellow color is directly proportional to the amount of 2-nitrophenol produced, which in turn is a direct measure of the α-galactosidase activity.[5] The absorbance of the resulting yellow solution is typically measured spectrophotometrically at a wavelength between 400 nm and 420 nm.[1][5][6]

Figure 2. A generalized workflow for the α-ONPG assay.

Data Analysis and Interpretation

The activity of α-galactosidase is determined by quantifying the amount of 2-nitrophenol produced.

Standard Curve

To accurately determine the concentration of 2-nitrophenol in the samples, a standard curve should be generated using known concentrations of 2-nitrophenol. The absorbance of the standards is plotted against their corresponding concentrations, and a linear regression is performed to obtain the equation of the line.

Calculation of Enzyme Activity

-

Subtract the absorbance of the blank from the absorbance of the samples to correct for any background absorbance.

-

Use the equation from the 2-nitrophenol standard curve to calculate the concentration of 2-nitrophenol produced in each sample.

-

Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of a specific amount of product (e.g., 1 µmol of 2-nitrophenol) per unit of time (e.g., per minute) under defined conditions. Unit Definition: One unit of α-galactosidase is the amount of enzyme required to produce 1 nmol of p-nitrophenol per mg of tissue protein per hour. [1]

Example Data Summary

| Sample | Absorbance (420 nm) | Corrected Absorbance | 2-Nitrophenol (nmol) | α-Galactosidase Activity (U/mg protein) |

| Blank | 0.050 | 0.000 | 0.00 | 0.00 |

| Standard 1 (10 nmol) | 0.250 | 0.200 | 10.00 | N/A |

| Standard 2 (20 nmol) | 0.450 | 0.400 | 20.00 | N/A |

| Sample 1 | 0.350 | 0.300 | 15.00 | X |

| Sample 2 | 0.550 | 0.500 | 25.00 | Y |

Critical Considerations and Best Practices

To ensure the reliability and accuracy of the ONPG assay, several factors must be carefully controlled and optimized.

Substrate and Enzyme Kinetics

-

Substrate Concentration: The concentration of ONPG should be saturating to ensure that the reaction rate is proportional to the enzyme concentration (zero-order kinetics). However, very high concentrations of the analogous substrate p-nitrophenyl-α-D-galactopyranoside (PNPG) have been shown to cause substrate inhibition in some α-galactosidases. [7][8]* Enzyme Concentration: The amount of enzyme used should result in a reaction rate that is linear over the chosen incubation time.

Reaction Conditions

-

pH: The pH of the assay buffer must be optimal for the specific α-galactosidase being studied. The pKa of o-nitrophenol is around 7.2, and its absorbance spectrum is pH-dependent. [9][10]The use of a stop solution with a high pH not only inactivates the enzyme but also ensures the complete ionization of the 2-nitrophenol, leading to a more stable and intense yellow color. [4]* Temperature: The assay should be performed at the optimal temperature for the enzyme's activity.

-

Incubation Time: The incubation time should be long enough to generate a detectable signal but short enough to ensure the reaction remains in the linear range.

Controls and Validation

-

Negative Controls: A blank reaction without the enzyme or with a heat-inactivated enzyme should always be included to account for any non-enzymatic hydrolysis of ONPG.

-

Positive Controls: A known amount of purified α-galactosidase can be used as a positive control to validate the assay components and procedure.

-

Linearity: It is essential to establish the linear range of the assay with respect to both time and enzyme concentration.

Figure 3. Key parameters influencing the integrity of the α-ONPG assay.

Applications in Research and Drug Development

The ONPG assay is a versatile tool with a wide range of applications:

-

Enzyme Characterization: Determining the kinetic parameters (Km and Vmax) of α-galactosidases. [11]* Disease Research: Studying lysosomal storage disorders such as Fabry disease, which is caused by a deficiency in α-galactosidase A activity. [12]* Microbiology: Differentiating bacteria based on their ability to produce α-galactosidase.

-

Food Science: Assessing the α-galactosidase activity in food products and supplements aimed at reducing intestinal gas. [12]* Drug Discovery: Screening for inhibitors or activators of α-galactosidase.

Conclusion

The 2-Nitrophenyl α-D-galactopyranoside assay remains an indispensable method for the quantification of α-galactosidase activity. Its reliance on a simple chromogenic readout, coupled with its high sensitivity and specificity, makes it an accessible and powerful tool for a diverse range of scientific disciplines. By understanding the core principles and meticulously controlling the experimental parameters, researchers can leverage this assay to generate reliable and insightful data, furthering our understanding of glycobiology and its implications in health and disease.

References

-

Creative BioMart. Alpha-Galactosidase Assay Kit.

-

Microbe Notes. (2023-03-31). ONPG Test- Principle, Procedure, Results, Uses.

-

Biology LibreTexts. (2024-10-21). 21: ONPG Assay.

-

BioNumbers. Relation between ONP absorption at 420nm and concentration (used for calculation of β-Galactosidase activity).

-

Abcam. (2025-06-10). ab239716 Alpha Galactosidase Activity Assay Kit.

-

Sigma-Aldrich. Alpha Galactosidase (α-Gal) Activity Assay Kit (Fluorometric).

-

Scribd. (2018-09-28). Ab239716 - Alpha Galactosidase Activity Assay Kit (Website) | PDF.

-

Proprep. (2024-02-03). Conduct an ONPG test to detect enzyme activity, elucidating its applications in microbiology and biotechnology.

-

Kobayashi, H., & Suzuki, H. (1975). Kinetic studies of mold alpha-galactosidase on PNPG hydrolysis. Biotechnology and Bioengineering, 17(10), 1455–1465.

-

GoldBio. 2-Nitrophenyl-β-D-galactopyranoside.

-

Covalab. ONPG Galactosidase Assay Kit (CV0012).

-

Biocompare. ONPG.

-

Biology LibreTexts. (2021-08-01). 42: Beta-Galactosidase Test (ONPG).

-

Unknown. Lab Experiment 2: Determining the pKa of o-nitrophenol.

-

MicrobiologyInfo.com. (2022-08-10). ONPG Test - Principle, Procedure, Uses and Interpretation.

-

Taylor & Francis Online. ONPG – Knowledge and References.

-

ResearchGate. Kinetic characterization of enzymes using ONPG as a substrate.

-

Wikipedia. ortho-Nitrophenyl-β-galactoside.

-

Thermo Fisher Scientific. β-Gal Assay Kit.

-

ResearchGate. Spectra of o-nitrophenol at t = 200 • C, p = 7 MPa. ε is the absorbance...

-

MedchemExpress. 2-Nitrophenyl α-D-galactopyranoside | Substrate.

-

Thermo Fisher Scientific. ONPG (o-nitrophenyl-β-D-galactopyranoside) 5 g.

-

Imanaka, T., Kaieda, T., Kobayashi, K., & Taguchi, H. (1975). Kinetic studies of alpha-galactosidase-containing mold pellets on PNPG hydrolysis. Journal of Fermentation Technology, 53(8), 559-567.

-

AMSBIO. β-Galactosidase Assay Kit (ONPG).

-

Guidechem. What is the synthesis method of 2-Nitrophenyl-beta-D-galactopyranoside?.

-

Oouchi, N., Kiyohara, M., Ito, Y., & Matsui, H. (2016). Kinetic properties and substrate inhibition of α-galactosidase from Aspergillus niger. Bioscience, Biotechnology, and Biochemistry, 80(9), 1747–1752.

-

MedchemExpress. ONPG (2-Nitrophenyl β-D-galactopyranoside) | β-Galactosidase Substrate.

-

Deutch, C. E. (2007). Laboratory 5 Measurement of β-Galactosidase Activity in Lactaid™ Tablets.

-

Hassan, S. A., & Al-Bayati, M. A. F. (2023). Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae. Pakistan Journal of Life and Social Sciences, 21(1), 1-8.

-

Sigma-Aldrich. beta-GALACTOSIDASE p-Nitrophenyl-b-D-Galactopyranoside.

-

Fengchen Group. China 2-Nitrophenyl β-D-galactopyranoside Manufacturers Suppliers Factory - Good Price.

-

Sigma-Aldrich. beta-GALACTOSIDASE o-Nitrophenyl b D-Galactopyranoside.

Sources

- 1. Alpha-Galactosidase Assay Kit - Creative BioMart [creativebiomart.net]

- 2. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tycmhoffman.com [tycmhoffman.com]

- 5. Relation between ONP absorption at 420nm and - Generic - BNID 105140 [bionumbers.hms.harvard.edu]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Kinetic studies of mold alpha-galactosidase on PNPG hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic properties and substrate inhibition of α-galactosidase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.beloit.edu [chemistry.beloit.edu]

- 10. researchgate.net [researchgate.net]

- 11. pjlss.edu.pk [pjlss.edu.pk]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A-Galactosidase Assay: A Technical Guide to 2-Nitrophenyl α-D-galactopyranoside

Abstract

2-Nitrophenyl α-D-galactopyranoside is a premier chromogenic substrate indispensable for the sensitive detection and quantification of α-galactosidase activity. Its high specificity and the pronounced colorimetric signal of its cleavage product make it a cornerstone of diagnostic assays for metabolic disorders such as Fabry disease, as well as a critical tool in molecular biology and enzyme characterization. This guide provides an in-depth exploration of its chemical structure, physicochemical properties, and the mechanistic basis of its application. Furthermore, it delivers a detailed, field-proven protocol for a robust α-galactosidase assay, complete with expert rationale for each step, ensuring both technical accuracy and experimental success for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Properties

2-Nitrophenyl α-D-galactopyranoside, often abbreviated as o-NPGal or ONPGal, is a glycoside composed of a galactose sugar moiety linked to a 2-nitrophenol group via an α-glycosidic bond. This specific anomeric configuration (alpha) is the key to its specificity as a substrate for α-galactosidase, distinguishing it from its β-anomer counterpart used for β-galactosidase assays.

The molecular structure features a galactopyranose ring, which is the recognition site for the enzyme, and the 2-nitrophenyl group, which acts as the chromogenic reporter upon cleavage.

Table 1: Physicochemical Properties of 2-Nitrophenyl α-D-galactopyranoside

| Property | Value | Source(s) |

| IUPAC Name | (2R,3R,4S,5R,6R)-6-(Hydroxymethyl)-2-(2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol | [1] |

| CAS Number | 19887-85-5 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₈ | [1] |

| Molecular Weight | 301.25 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 150-151 °C | [1] |

| Solubility | Soluble in Water, DMSO, and Methanol (MeOH) | [1] |

| Storage | 0 to 8 °C, protect from light and moisture | [1][3] |

Principle of Action: A Chromogenic Transformation

The utility of 2-Nitrophenyl α-D-galactopyranoside lies in its elegant and direct mechanism for reporting enzyme activity.[4] In its intact form, the glycoside is colorless. However, in the presence of α-galactosidase, the enzyme catalyzes the hydrolysis of the α-glycosidic bond.[2] This reaction releases two products: D-galactose and 2-nitrophenol (ortho-nitrophenol).

Under alkaline conditions, the liberated 2-nitrophenol is deprotonated to form the 2-nitrophenolate ion, which exhibits a distinct yellow color. The intensity of this yellow color, which can be precisely quantified by measuring its absorbance at a wavelength of 405-420 nm, is directly proportional to the amount of 2-nitrophenol produced and, therefore, directly proportional to the activity of the α-galactosidase in the sample.[5]

Key Applications in Science and Medicine

The robust nature of the 2-Nitrophenyl α-D-galactopyranoside assay has led to its widespread adoption in various fields:

-

Clinical Diagnostics: The primary clinical application is in the diagnosis of Fabry disease , a lysosomal storage disorder caused by a deficiency of the α-galactosidase A enzyme. Assays using this substrate on patient samples (e.g., blood spots, plasma) can quantify the enzyme's activity, providing a reliable diagnostic marker.

-

Enzyme Characterization: Researchers use this substrate to study the kinetics of α-galactosidases from various organisms. It allows for the determination of key parameters like Kₘ (Michaelis constant) and Vₘₐₓ, and the screening of potential enzyme inhibitors or activators.[6]

-

Molecular Biology: In genetics and molecular biology, the gene for α-galactosidase (such as MEL1) can be used as a reporter gene. The activity, easily measured with 2-Nitrophenyl α-D-galactopyranoside, indicates the level of gene expression in a given system.

-

Industrial Microbiology: It is used to screen for and characterize microorganisms that produce α-galactosidase, an enzyme important in the food processing industry for breaking down complex sugars like raffinose.

A Practical Guide: Quantitative α-Galactosidase Assay Protocol

This protocol provides a reliable method for determining α-galactosidase activity in a sample, such as a purified enzyme preparation or a cell lysate.

Required Materials & Reagents

-

Assay Buffer: 100 mM Citrate Buffer, pH 4.0 at 25°C.[7] (Alternative: 100 mM Sodium Acetate, pH 4.5-5.5[6] or 100 mM Potassium Phosphate, pH 6.5). The optimal pH can vary depending on the source of the enzyme.

-

Substrate Solution: 10 mM 2-Nitrophenyl α-D-galactopyranoside Solution. Prepare fresh by dissolving the powder in the Assay Buffer.[7] Gentle warming may be necessary.

-

Stop Solution: 200 mM Borate Buffer, pH 9.8, or 0.5-1.0 M Sodium Carbonate (Na₂CO₃).[6][7]

-

Enzyme Sample: Purified enzyme or clarified cell/tissue lysate diluted appropriately in Assay Buffer.

-

Control: Blank sample containing Assay Buffer instead of the enzyme solution.

-

Microplate reader or spectrophotometer capable of reading absorbance at 405-420 nm.

-

96-well microplate or cuvettes.

-

Incubator or water bath set to the optimal temperature for the enzyme (e.g., 25°C, 37°C, or 50°C).[6]

Experimental Workflow

Step-by-Step Methodology

-

Assay Setup:

-

Pipette the following into each well of a 96-well plate or a cuvette as described in Table 2. Prepare a "Blank" for every set of conditions.

-

Rationale: Setting up a blank is critical. It corrects for any non-enzymatic hydrolysis of the substrate or background absorbance from the reagents, ensuring that the measured signal is solely from the enzyme's activity.

Table 2: Pipetting Scheme (per reaction)

Reagent Test Sample Blank Sample Assay Buffer 40 µL 50 µL Substrate Solution 50 µL 50 µL | Enzyme Solution | 10 µL | 0 µL |

-

-

Enzymatic Reaction:

-

Mix gently and incubate the reaction at the enzyme's optimal temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).[7]

-

Rationale: The incubation time must be carefully chosen. It should be long enough to generate a detectable signal but short enough to ensure the reaction rate is still linear (i.e., the substrate is not depleted and the product does not inhibit the enzyme).

-

-

Stopping the Reaction:

-

Add 100 µL of Stop Solution (e.g., 200 mM Borate Buffer, pH 9.8) to each well.[7]

-

Rationale: The high pH of the Stop Solution serves two purposes. First, it denatures the enzyme, instantly halting the reaction. Second, it deprotonates the 2-nitrophenol product, maximizing the formation of the yellow 2-nitrophenolate ion for a strong, stable absorbance reading.

-

-

Data Acquisition:

-

Measure the absorbance of each sample at 410 nm using a spectrophotometer or microplate reader.[7]

-

Rationale: 410 nm is near the absorbance maximum for the 2-nitrophenolate ion, providing the highest sensitivity for detection.

-

-

Calculation of Activity:

-

First, correct the absorbance of the test samples by subtracting the average absorbance of the blank samples.

-

Enzyme activity is typically expressed in units, where one unit (U) is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.[7] The calculation requires a molar extinction coefficient for 2-nitrophenol under the final assay conditions.

-

Synthesis and Quality Considerations

The synthesis of 2-Nitrophenyl α-D-galactopyranoside is a multi-step process. A common approach involves the reaction of 2-nitrophenol with an acetylated galactose bromide derivative (2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide) under specific reaction conditions, followed by deacetylation.[8][9]

For reliable and reproducible results, the purity of the substrate is paramount. High-purity (≥98%) 2-Nitrophenyl α-D-galactopyranoside should be used, free from contaminants like the β-anomer or free 2-nitrophenol, which would lead to inaccurate results and high background readings.[1]

Safety and Handling

According to safety data sheets, 2-Nitrophenyl α-D-galactopyranoside is not classified as a hazardous substance.[1] However, standard laboratory safety practices should always be followed.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11] Avoid formation and inhalation of dust.[10]

-

Storage: Keep the container tightly closed in a dry, well-ventilated place. For long-term stability, store at 0-8°C and protect from light.[1]

-

First Aid: In case of contact, wash skin with soap and water. For eye contact, flush with water. If inhaled, move the person to fresh air. If ingested, rinse the mouth with water.[10][12]

Conclusion

2-Nitrophenyl α-D-galactopyranoside stands as a highly effective and specific tool for the study of α-galactosidase. Its simple, colorimetric readout provides a direct and quantitative measure of enzyme activity, underpinning its critical role in both clinical diagnostics and fundamental research. By understanding its chemical properties and the rationale behind the assay protocol, researchers can confidently generate accurate and reproducible data, advancing our knowledge of enzymology and its application in human health.

References

-

CGENOMIX. (n.d.). 2-Nitrophenyl-β-D-Galactopyranoside, 5g. AlGENOME SHOP. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET for 2-Nitrophenyl-beta-D-galactopyranoside. Retrieved from [Link]

-

SLS. (n.d.). 2-Nitrophenyl beta-D-galactopy | N1127-500MG | SIGMA-ALDRICH. Retrieved from [Link]

-

El-Sayed, O. H., et al. (2016). Purification and characterization of α-Galactosidase produced from mutant bacterial strain. Journal of Chemical and Pharmaceutical Research, 8(7), 499-508. Retrieved from [Link]

-

de Lourdes M. G. de Magalhães, A., et al. (2003). Purification and Characterization of an α-Galactosidase from Aspergillus fumigatus. Brazilian Journal of Microbiology, 34(2). Retrieved from [Link]

-

A&A BIOTECHNOLOGY. (n.d.). China 2-Nitrophenyl β-D-galactopyranoside Manufacturers Suppliers Factory - Good Price. Retrieved from [Link]

-

Houser, J., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Molecules, 27(8), 2617. Retrieved from [Link]

-

Computational Genomics. (n.d.). 2-Nitrophenyl α-D-galactopyranoside. Retrieved from [Link]

-

Megazyme. (n.d.). 4-Nitrophenyl-α-D-galactopyranoside. Retrieved from [Link]

-

Duchefa Biochemie. (n.d.). 2-Nitrophenyl-β-D-galactopyranoside. Retrieved from [Link]

-

MP Biomedicals. (n.d.). P-Nitrophenyl-Α-D-Galactopyranoside. Retrieved from [Link]

Sources

- 1. synthose.com [synthose.com]

- 2. 2-NITROPHENYL-ALPHA-D-GALACTOPYRANOSIDE | 19887-85-5 [chemicalbook.com]

- 3. 2-Nitrophenyl-β-D-galactopyranoside | Duchefa Biochemie [duchefa-biochemie.com]

- 4. 2-Nitrophenyl α-D-galactopyranoside | Computational Genomics [computational-genomics.net]

- 5. China 2-Nitrophenyl β-D-galactopyranoside Manufacturers Suppliers Factory - Good Price [hbynm.com]

- 6. scielo.br [scielo.br]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

- 9. mdpi.com [mdpi.com]

- 10. bmrservice.com [bmrservice.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2-Nitrophenyl α-D-galactopyranoside

Introduction: The Significance of a Chromogenic Probe

2-Nitrophenyl α-D-galactopyranoside (2NPαG) is a synthetic glycoside of significant value in biochemical and clinical research. Its primary utility lies in its role as a chromogenic substrate for the enzyme α-galactosidase (α-D-galactoside galactohydrolase, EC 3.2.1.22).[1] The enzymatic hydrolysis of 2NPαG cleaves the glycosidic bond, releasing 2-nitrophenol, a yellow compound that can be quantified spectrophotometrically, typically at 405-420 nm.[1][2] This simple and rapid colorimetric assay allows for the precise determination of α-galactosidase activity.

The measurement of α-galactosidase activity is critical in several domains. In clinical diagnostics, it is fundamental for the diagnosis of Fabry disease, a lysosomal storage disorder caused by a deficiency in this enzyme. In microbiology and biotechnology, 2NPαG is used to detect and characterize microbial α-galactosidases, which have applications in food processing and animal feed production.[1]

Despite its importance, the stereoselective synthesis of the α-anomer presents a distinct chemical challenge compared to its β-counterpart. Achieving high α-selectivity requires careful control over reaction conditions and a deep understanding of glycosylation mechanisms. This guide provides a comprehensive overview of the prevalent synthetic pathways, focusing on the underlying chemical principles, detailed experimental protocols, and methods for purification and characterization.

Part 1: The Cornerstone of α-Glycosylation: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction, first reported over a century ago, remains a foundational and reliable method for glycoside synthesis.[3][4] The reaction involves the coupling of a glycosyl halide with an alcohol, facilitated by a heavy metal salt promoter. The stereochemical outcome at the anomeric center is critically influenced by the nature of the protecting group at the C2 position of the glycosyl donor.

Causality of Stereoselectivity: The Role of Anchimeric Assistance

For the synthesis of 2-Nitrophenyl α-D-galactopyranoside, the key to achieving α-selectivity lies in the principle of anchimeric assistance (or neighboring group participation). When an acetyl protecting group is present at the C2 position of the galactose donor, it can participate in the reaction mechanism.

Following the departure of the bromide leaving group (promoted by a silver salt), the C2-acetyl group attacks the anomeric carbon from the back face, forming a cyclic acyloxonium ion intermediate. This intermediate effectively shields the β-face of the molecule. Consequently, the incoming nucleophile, 2-nitrophenol, can only attack from the α-face, leading to the formation of a 1,2-trans glycosidic bond. In the context of the galactopyranose ring, a 1,2-trans configuration corresponds to the desired α-anomer.[3]

Experimental Protocol: Koenigs-Knorr Synthesis

This protocol is a self-validating system, where successful progression to each subsequent step is contingent on the proper execution and purification of the previous one.

Step 1: Preparation of the Glycosyl Donor (Acetobromo-α-D-galactose)

-

Starting Material: Begin with commercially available D-galactose pentaacetate.

-

Bromination: Dissolve D-galactose pentaacetate in a minimal amount of glacial acetic acid.

-

Add a solution of hydrobromic acid in acetic acid (typically 33%) dropwise at 0°C.

-

Allow the reaction to stir at room temperature for 2-3 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into ice-water and extract immediately with dichloromethane. Wash the organic layer with cold saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude acetobromo-α-D-galactose, which is used immediately in the next step.

Step 2: The Glycosylation Reaction

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve 2-nitrophenol and the freshly prepared acetobromo-α-D-galactose in anhydrous dichloromethane.

-

Promoter Addition: Add silver(I) carbonate (Ag₂CO₃) as the promoter. Silver carbonate acts as both a mild base and a halide scavenger.[3]

-

Reaction: Stir the mixture vigorously at room temperature, protected from light, for 12-24 hours. Monitor the reaction progress by TLC.

-

Filtration: Upon completion, dilute the mixture with dichloromethane and filter through a pad of Celite to remove silver salts.

-

Work-up: Wash the filtrate sequentially with 1M NaOH solution (to remove excess 2-nitrophenol) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the resulting crude product (2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-galactopyranoside) by silica gel column chromatography.

Step 3: Zemplén Deacetylation

-

Reaction: Dissolve the purified, protected glycoside from Step 2 in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (NaOMe) solution (e.g., 0.5 M in methanol).

-

Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.

-

Neutralization: Neutralize the reaction by adding Amberlite IR-120 (H⁺) resin until the pH is neutral.

-

Final Steps: Filter off the resin and concentrate the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization (e.g., from ethanol/ether) to yield pure 2-Nitrophenyl α-D-galactopyranoside.

Data Presentation: Reagent Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |

| Acetobromo-α-D-galactose | 411.21 | 1.0 | Glycosyl Donor |

| 2-Nitrophenol | 139.11 | 1.2 | Glycosyl Acceptor |

| Silver(I) Carbonate | 275.75 | 1.5 | Promoter/Base |

| Sodium Methoxide | 54.02 | ~0.05 | Catalyst |

Part 2: A Chemo-Enzymatic Strategy for Anomer Resolution

An elegant alternative to achieving pure α-anomer is a chemo-enzymatic approach. This method circumvents the need for strict stereocontrol during the chemical glycosylation step. Instead, an anomeric mixture of α/β-glycosides is synthesized, and the unwanted β-anomer is then selectively removed using an enzyme.[5]

Principle of Selective Hydrolysis

This strategy leverages the high specificity of enzymes. A chemical synthesis is first performed under conditions that yield a mixture of 2-Nitrophenyl α-D-galactopyranoside and 2-Nitrophenyl β-D-galactopyranoside. The crude mixture is then treated with a β-galactosidase enzyme. This enzyme specifically recognizes and hydrolyzes the β-glycosidic linkage, converting the β-anomer into galactose and 2-nitrophenol, while leaving the desired α-anomer untouched.[5] The final purification is simplified as the desired product has significantly different physicochemical properties from the hydrolysis byproducts.[5]

// Nodes Start [label="Galactose Derivative\n+ 2-Nitrophenol"]; Chemical_Synth [label="Chemical Glycosylation\n(e.g., Phase Transfer Catalysis)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Anomeric_Mix [label="Anomeric Mixture\n(α- and β-glycosides)"]; Enzymatic_Step [label="Enzymatic Hydrolysis\n(β-Galactosidase)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Separation_Mix [label="Mixture:\n• α-anomer (Intact)\n• Galactose\n• 2-Nitrophenol"]; Purification [label="Purification\n(Extraction / Chromatography)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Pure 2-Nitrophenyl\nα-D-galactopyranoside", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Chemical_Synth; Chemical_Synth -> Anomeric_Mix; Anomeric_Mix -> Enzymatic_Step; Enzymatic_Step -> Separation_Mix; Separation_Mix -> Purification; Purification -> Final_Product; } ends_dot Caption: Workflow for the chemo-enzymatic synthesis of 2NPαG.

Experimental Protocol: Chemo-Enzymatic Method

Step 1: Synthesis of the Anomeric Mixture A variety of methods can be used. A phase-transfer catalysis approach is often efficient.

-

In a reaction flask, combine 2-nitrophenol, acetobromo-α-D-galactose, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic solvent system (e.g., dichloromethane and aqueous sodium hydroxide solution).[6]

-

Stir the mixture vigorously at a slightly elevated temperature (e.g., 40°C) for several hours, monitoring by TLC.

-

After the reaction, perform a standard aqueous work-up and purify the crude product to obtain the acetylated α/β anomeric mixture.

-

Perform Zemplén deacetylation as described in the Koenigs-Knorr protocol to yield the unprotected anomeric mixture.

Step 2: Selective Enzymatic Hydrolysis

-

Dissolve the anomeric mixture in a suitable buffer (e.g., citrate-phosphate buffer, pH 4.5).[5]

-

Add a solution of β-galactosidase (e.g., from Aspergillus oryzae).

-

Incubate the reaction at an optimal temperature for the enzyme (e.g., 35-50°C) with stirring.[5] The reaction time can range from 1 to several hours.

-

Monitor the disappearance of the β-anomer by TLC or HPLC.

-

Terminate the reaction by heating the mixture (e.g., to 100°C for 5 minutes) to denature the enzyme.[5]

Step 3: Purification

-

Filter the reaction mixture to remove denatured protein.

-

Perform a two-step extraction. First, extract with a solvent like ethyl acetate to remove the liberated 2-nitrophenol.[5]

-

The aqueous phase now contains the desired α-anomer and galactose. The α-anomer can be separated from the highly polar galactose by silica gel column chromatography or by extraction with a more polar organic solvent like n-butanol.[5]

-

Combine the organic fractions containing the product and concentrate under reduced pressure to yield the purified 2-Nitrophenyl α-D-galactopyranoside.

Part 3: Product Characterization and Validation

Rigorous analytical characterization is essential to confirm the identity, purity, and, most importantly, the anomeric configuration of the final product.

| Technique | Purpose | Expected Result for 2-Nitrophenyl α-D-galactopyranoside |

| ¹H NMR | Structural confirmation and anomeric configuration | The anomeric proton (H-1) appears as a doublet with a small coupling constant (JH1,H2) of approximately 3-4 Hz, characteristic of an α-anomeric (axial-equatorial) relationship. |

| ¹³C NMR | Structural confirmation | A distinct chemical shift for the anomeric carbon (C-1) and other carbons consistent with the structure. |

| Mass Spec. | Molecular weight confirmation | A peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. For C₁₂H₁₅NO₈, the expected exact mass is 301.0798. |

| Optical Rotation | Stereochemical confirmation | A specific, positive optical rotation value ([α]D) in a given solvent (e.g., water or methanol). |

| TLC/HPLC | Purity assessment | A single spot/peak indicating the absence of starting materials or byproducts. |

Conclusion

The synthesis of 2-Nitrophenyl α-D-galactopyranoside is a task that requires precise control of stereochemistry. The classical Koenigs-Knorr reaction, leveraging anchimeric assistance from a C2-acetyl group, provides a direct and reliable route to the α-anomer. This method, while powerful, demands careful execution and anhydrous conditions. In contrast, the chemo-enzymatic approach offers a practical alternative that trades stringent stereocontrol in the chemical step for the exquisite selectivity of an enzyme in a subsequent resolution step. The choice of method will depend on the specific capabilities and resources of the laboratory. In all cases, thorough purification and rigorous analytical characterization are paramount to ensure the final product is suitable for its intended use in sensitive enzymatic assays.

References

-

Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. MDPI. (2022-04-23). Available at: [Link]

-

Koenigs–Knorr reaction. Wikipedia. Available at: [Link]

-

Glycosylation of 2‐nitrogalactals catalyzed by a bifunctional organocatalyst. ResearchGate. Available at: [Link]

-

China 2-Nitrophenyl β-D-galactopyranoside Manufacturers Suppliers Factory - Good Price. Hunan Huibaiyi. Available at: [Link]

-

Chemo-enzymatic synthesis of p-nitrophenyl β-D-galactofuranosyl disaccharides from Aspergillus sp. fungal-type galactomannan. PubMed. (2019-02-01). Available at: [Link]

-

Purification and Characterization of an α-Galactosidase from Aspergillus fumigatus. SciELO. (2003-07-14). Available at: [Link]

-

Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. PMC - NIH. Available at: [Link]

-

2-Nitrophenyl beta-D-galactopy | N1127-500MG. SIGMA-ALDRICH | SLS. Available at: [Link]

-

Enzymatic conversion of p‐nitrophenyl β‐D‐glucopyranoside (pNPG) to... ResearchGate. Available at: [Link]

-

2-Nitrophenyl-β-D-galactopyranoside. Duchefa Biochemie. Available at: [Link]

-

2-Nitroglycals: Versatile intermediates for efficient and highly stereoselective base-catalyzed glycoside bond formations | Request PDF. ResearchGate. (2025-08-09). Available at: [Link]

-

Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. PMC - NIH. Available at: [Link]

-

Rapid Phenolic O-Glycosylation of Small Molecules and Complex Unprotected Peptides in Aqueous Solvent. PubMed Central. (2018-04-30). Available at: [Link]

-

P-Nitrophenyl-Α-D-Galactopyranoside. MP Biomedicals. Available at: [Link]

-

2-Nitrophenyl-beta-D-galactopyranoside. Amerigo Scientific. Available at: [Link]

-

Studies on the koenigs-knorr reaction. Part V. Synthesis of 2-acetamido-2-deoxy-3-O-α-L-fucopyranosyl-α-D-glucose. Elsevier. (1973-10). Available at: [Link]

-

A short synthesis of p-nitrophenyl α-D-xylofuranoside and β-D-arabinofuranoside employing a Mitsunobu glycosylation | Request PDF. ResearchGate. (2025-12-22). Available at: [Link]

-

Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose. PubMed. Available at: [Link]

-

Differential Effects of D-Galactose Supplementation on Golgi Glycosylation Defects in TMEM165 Deficiency. NIH. Available at: [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. China 2-Nitrophenyl β-D-galactopyranoside Manufacturers Suppliers Factory - Good Price [hbynm.com]

- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 4. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase | MDPI [mdpi.com]

- 6. Page loading... [wap.guidechem.com]

Mechanism of α-galactosidase cleavage of 2-Nitrophenyl α-D-galactopyranoside.

An In-depth Technical Guide to the Mechanism of α-Galactosidase Cleavage of 2-Nitrophenyl α-D-galactopyranoside

Authored by: A Senior Application Scientist

Introduction: The Significance of α-Galactosidase and its Chromogenic Substrate

α-Galactosidase (EC 3.2.1.22) is a lysosomal exoglycosidase that plays a critical role in cellular metabolism by catalyzing the hydrolysis of terminal α-galactosyl moieties from a variety of glycolipids and glycoproteins.[1][2] Its primary physiological substrate is globotriaosylceramide (Gb3).[3] A deficiency in α-galactosidase activity, resulting from mutations in the GLA gene, leads to the lysosomal storage disorder known as Fabry disease, which is characterized by the progressive accumulation of Gb3 in various tissues.[2][3][4] This accumulation drives the severe clinical manifestations of the disease, including renal failure, cardiomyopathy, and cerebrovascular events.[5] Consequently, α-galactosidase is a major focus of research and a key target for therapeutic interventions such as enzyme replacement therapy (ERT) and pharmacological chaperone therapy (PCT).[3][4][6]

To facilitate research and the development of such therapies, robust and reliable methods for quantifying α-galactosidase activity are essential. Chromogenic substrates, such as 2-Nitrophenyl α-D-galactopyranoside (oNPGal) and its para-isomer (pNPGal), are invaluable tools in this regard.[7][8][9] The enzymatic cleavage of these synthetic substrates releases a nitrophenolate ion, which is intensely colored under alkaline conditions, providing a straightforward and sensitive spectrophotometric assay for enzyme activity.[8][9][10] This guide provides an in-depth exploration of the catalytic mechanism by which α-galactosidase cleaves 2-Nitrophenyl α-D-galactopyranoside, details the kinetics of this reaction, and presents a comprehensive experimental protocol for its measurement.

The Catalytic Mechanism: A Double Displacement Reaction

α-Galactosidase is a retaining glycosidase, meaning that the stereochemistry of the anomeric carbon is retained in the final galactose product.[3][4] This is achieved through a double displacement mechanism, a two-step process involving the formation and subsequent hydrolysis of a covalent glycosyl-enzyme intermediate.[4][11][12] This sophisticated catalytic cycle is orchestrated by two key carboxylic acid residues within the enzyme's active site: a nucleophile and a general acid/base catalyst.[4][12] In human α-galactosidase, these roles are fulfilled by Aspartate-170 (the nucleophile) and Aspartate-231 (the acid/base catalyst).[4]

Step 1: Glycosylation - Formation of the Covalent Intermediate

The catalytic cycle begins with the binding of the substrate, 2-Nitrophenyl α-D-galactopyranoside, into the active site of the enzyme. The reaction is initiated by a nucleophilic attack from the carboxylate side chain of Asp-170 on the anomeric carbon (C1) of the galactose moiety.[3][4] Simultaneously, the general acid/base catalyst, Asp-231, protonates the glycosidic oxygen atom, which facilitates the departure of the 2-nitrophenolate leaving group.[4][13] This concerted action results in the formation of a transient oxocarbenium ion-like transition state and the subsequent formation of a covalent glycosyl-enzyme intermediate, where the galactose molecule is ester-linked to Asp-170.[4] The substrate is distorted into a ¹S₃ skew (or twist) boat conformation during this process to accommodate the stereoelectronic requirements of the reaction.[4]

Step 2: Deglycosylation - Hydrolysis and Enzyme Regeneration

In the second phase of the mechanism, the departed 2-nitrophenolate is replaced in the active site by a water molecule. The Asp-231 residue, now in its deprotonated (carboxylate) form, acts as a general base, abstracting a proton from the incoming water molecule.[4][13] This activation of water generates a potent hydroxide ion nucleophile, which then attacks the anomeric carbon of the covalent glycosyl-enzyme intermediate.[13] This attack, occurring from the opposite face of the initial nucleophilic attack, leads to the cleavage of the ester bond between the galactose and Asp-170, again proceeding through an oxocarbenium ion-like transition state.[4] The result is the release of the final product, α-D-galactose, and the regeneration of the enzyme to its initial state, with both Asp-170 and Asp-231 ready to initiate another catalytic cycle.

Caption: The double displacement catalytic mechanism of α-galactosidase.

Kinetics of the Reaction

The hydrolysis of 2-Nitrophenyl α-D-galactopyranoside by α-galactosidase generally follows Michaelis-Menten kinetics, where the initial rate of the reaction (V₀) is dependent on the substrate concentration ([S]). However, at high concentrations of the substrate, some α-galactosidases exhibit substrate inhibition.[14][15][16] Additionally, the product of the reaction, galactose, can act as a competitive inhibitor.[14][17]

Table 1: Factors Influencing α-Galactosidase Activity

| Factor | Effect on Activity | Rationale |

| pH | Exhibits an optimal pH range, typically acidic (pH 4.5-5.5 for many lysosomal enzymes).[18][19] | The ionization states of the catalytic residues (Asp-170 and Asp-231) are crucial for their function as a nucleophile and an acid/base catalyst. Deviations from the optimal pH alter these ionization states, reducing catalytic efficiency.[16] |

| Temperature | Activity increases with temperature up to an optimum, beyond which the enzyme denatures and activity is rapidly lost.[18][20] | Increased thermal energy enhances the rate of molecular collisions and conformational changes required for catalysis. However, excessive heat disrupts the enzyme's tertiary structure, leading to irreversible inactivation. |

| Ions and Additives | Can be enhanced or inhibited by various metal ions and chemical reagents.[18] | Certain metal ions may be required as cofactors or for structural stability, while others can be inhibitory. Chelating agents like EDTA can inhibit activity by sequestering essential metal ions.[18][21] |

| Substrate Concentration | Follows Michaelis-Menten kinetics up to a saturation point. High concentrations may lead to substrate inhibition.[14][15] | At low [S], the rate is proportional to [S]. At high [S], the enzyme becomes saturated, and the rate approaches Vmax. Substrate inhibition can occur through various mechanisms, such as the binding of a second substrate molecule to the enzyme-substrate complex in a non-productive manner. |

| Inhibitors | Competitively inhibited by the product, galactose.[14][17] | Galactose competes with the substrate for binding to the active site, reducing the effective concentration of the enzyme available for catalysis. |

Experimental Protocol: Assay of α-Galactosidase Activity

This protocol provides a detailed methodology for a standard spectrophotometric assay of α-galactosidase activity using 2-Nitrophenyl α-D-galactopyranoside as the substrate.

Materials and Reagents

-

α-Galactosidase enzyme solution (of unknown activity or as a standard)

-

100 mM Citrate-Phosphate Buffer, pH 4.6

-

10 mM 2-Nitrophenyl α-D-galactopyranoside (oNPGal) solution (prepare fresh)

-

200 mM Sodium Borate Buffer, pH 9.8 (Stop Solution)

-

Microplate reader or spectrophotometer capable of reading at 410-420 nm

-

96-well microplate or cuvettes

-

Incubator or water bath set to 37°C

Procedure

-

Preparation of Reaction Mixture: In a 96-well plate, prepare the reaction mixture for each sample, blank, and control.

-

Test Samples: Add 50 µL of 100 mM Citrate-Phosphate Buffer (pH 4.6).

-

Blank: Add 100 µL of 100 mM Citrate-Phosphate Buffer (pH 4.6).

-

-

Enzyme Addition:

-

Test Samples: Add 50 µL of the α-galactosidase enzyme solution (appropriately diluted in the citrate-phosphate buffer).

-

Blank: No enzyme is added at this stage.

-

-

Pre-incubation: Equilibrate the plate at 37°C for 5 minutes.

-

Initiation of Reaction: To each well (including the blank), add 50 µL of the 10 mM oNPGal solution to start the reaction. Mix gently.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Termination of Reaction: Stop the reaction by adding 100 µL of 200 mM Sodium Borate Buffer (pH 9.8) to each well. The alkaline pH develops the yellow color of the 2-nitrophenolate ion.

-

Measurement: Measure the absorbance of each well at 410 nm using a microplate reader.

-

Calculation of Activity:

-

Subtract the absorbance of the blank from the absorbance of the test samples to correct for any non-enzymatic hydrolysis of the substrate.

-

Calculate the concentration of the released 2-nitrophenol using the Beer-Lambert law (A = εcl), where A is the corrected absorbance, ε is the molar extinction coefficient of 2-nitrophenol at the specific pH and wavelength, c is the concentration, and l is the path length.

-

Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.[9]

-

Caption: Workflow for the spectrophotometric assay of α-galactosidase activity.

Conclusion: From Mechanism to Therapeutic Insight

A thorough understanding of the catalytic mechanism of α-galactosidase cleavage of substrates like 2-Nitrophenyl α-D-galactopyranoside is fundamental for both basic research and clinical applications. This knowledge underpins the development and validation of assays used to diagnose Fabry disease, monitor the efficacy of enzyme replacement therapies, and screen for novel pharmacological chaperones that can stabilize mutant forms of the enzyme. The double displacement mechanism, with its intricate interplay of active site residues and substrate conformation, exemplifies the elegance and efficiency of enzymatic catalysis. By leveraging this mechanistic understanding, researchers and drug development professionals can continue to devise innovative strategies to combat Fabry disease and other lysosomal storage disorders.

References

-

Guce, A. I., Clark, N. E., Salgado, E. N., Ivanen, D. R., Kulminskaya, A. A., Brumer, H., & Garman, S. C. (2010). Catalytic mechanism of human α-galactosidase. Journal of Biological Chemistry, 285(6), 3625–3632. [Link]

-

M-CSA. (n.d.). Alpha-galactosidase. Mechanism and Catalytic Site Atlas. Retrieved January 14, 2026, from [Link]

-

Nagae, M., Tsuchida, A., Itoh, T., & Nishida, Y. (2009). Catalytic mechanism of retaining alpha-galactosidase belonging to glycoside hydrolase family 97. The Journal of Biochemistry, 146(4), 515–524. [Link]

-

Armstrong, Z., & Bennet, A. J. (2023). Reaction Mechanism of Glycoside Hydrolase Family 116 Utilizes Perpendicular Protonation. ACS Catalysis, 13(8), 5664–5670. [Link]

-

Rovira, C. (2015). Reaction Mechanisms in Carbohydrate-Active Enzymes: Glycoside Hydrolases and Glycosyltransferases. Insights from ab Initio Quantum Mechanics/Molecular Mechanics Dynamic Simulations. Journal of the American Chemical Society, 137(25), 7947–7955. [Link]

-

Li, X., Yang, L., Yan, P., Zuo, F., & Jin, F. (2009). Factors regulating production of α‐galactosidase from Bacillus sp. JF 2. Letters in Applied Microbiology, 49(5), 629–634. [Link]

-

Rondón, C. M., Le-Thanh, G., Val-Calder, R., Ficko-Blean, E., & Michel, G. (2012). The Molecular Mechanism of Thermostable α-Galactosidases AgaA and AgaB Explained by X-ray Crystallography and Mutational Studies. Journal of Biological Chemistry, 287(40), 33746–33758. [Link]

-

Kobayashi, H., & Suzuki, H. (1975). Kinetic studies of mold alpha-galactosidase on PNPG hydrolysis. Biotechnology and Bioengineering, 17(10), 1455–1465. [Link]

-

Lidove, O., & Barbey, F. (2021). Human α-Galactosidase A Mutants: Priceless Tools to Develop Novel Therapies for Fabry Disease. International Journal of Molecular Sciences, 22(16), 8887. [Link]

-

Golubev, A. M., Eneyskaya, E. V., Kulminskaya, A. A., & Neustroev, K. N. (1995). Role of methionine in the active site of alpha-galactosidase from Trichoderma reesei. Biochemical Journal, 308(Pt 3), 1037–1042. [Link]

-

PharmiWeb.com. (2023, October 23). Unlocking the Potential of α-Galactosidase. [Link]

-

Schmidt, R. R. (2017). Acid-Base Catalysis in Glycosidations: A Nature Derived Alternative to the Generally Employed Methodology. Accounts of Chemical Research, 50(5), 1325–1339. [Link]

-

Leite, D. S., Vanz, A. P., de Castilhos, J., Pereira, T. G., de Souza, C. F. M., & Giugliani, R. (2011). Influence of pre-analytical factors on α-galactosidase A, arylsulfatase B and α-glucosidase activities measured on dried blood spots on filter paper. Clinica Chimica Acta, 412(11-12), 1018–1022. [Link]

-

Okuyama, M., et al. (2009). Catalytic mechanism of retaining alpha-galactosidase belonging to glycoside hydrolase family 97. Semantic Scholar. [Link]

-

Garman, S. C., & Garboczi, D. N. (2004). Structure–function relationships in α-galactosidase A. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 9), 1540–1545. [Link]

-

Kobayashi, H., & Suzuki, H. (1976). Kinetic studies of alpha-galactosidase-containing mold pellets on PNPG hydrolysis. Biotechnology and Bioengineering, 18(1), 37–52. [Link]

-

Desnick, R. J. (2004). Enzyme replacement therapy for Fabry disease: lessons from two alpha-galactosidase A orphan products and one FDA approval. Expert Opinion on Biological Therapy, 4(7), 1167–1176. [Link]

-

Creative Biolabs. (n.d.). What are Glycosidases and Their Uses? Retrieved January 14, 2026, from [Link]

-

Trincone, A., & Giordano, A. (2020). Uncommon Glycosidases for the Enzymatic Preparation of Glycosides. Molecules, 25(18), 4184. [Link]

-

Semantic Scholar. (n.d.). Biopharmaceutical applications of α‐galactosidases. Retrieved January 14, 2026, from [Link]

-

Dey, P. M., & Pridham, J. B. (1969). Substrate specificity and kinetic properties of α-galactosidases from Vicia faba. Biochemical Journal, 115(1), 47–55. [Link]

-

Liu, X., et al. (2022). Isolation and Identification of an α-Galactosidase-Producing Lactosphaera pasteurii Strain and Its Enzymatic Expression Analysis. Fermentation, 8(9), 458. [Link]

-

ResearchGate. (n.d.). Kinetic characterization of enzymes using ONPG as a substrate. Retrieved January 14, 2026, from [Link]

-

GlobalData. (2024, June 5). Alpha Galactosidase A – Drugs In Development, 2024. [Link]

-

Dawska, A., et al. (2023). Activity of α-d-Galactosidase in Long-Stored Seeds of Vicia hirsuta. International Journal of Molecular Sciences, 24(13), 10731. [Link]

-

Pluvinage, B., et al. (2017). Biochemical Characterization of the Functional Roles of Residues in the Active Site of the β-Galactosidase from Bacillus circulans ATCC 31382. Biochemistry, 56(22), 2846–2856. [Link]

-

de Rezende, S. T., et al. (2005). Purification and Characterization of an α-Galactosidase from Aspergillus fumigatus. Brazilian Archives of Biology and Technology, 48(2), 195-202. [Link]

-

Juers, D. H., et al. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792–1807. [Link]

-

Kaneko, R., et al. (1991). Hydrolytic activity of alpha-galactosidases against deoxy derivatives of p-nitrophenyl alpha-D-galactopyranoside. Agricultural and Biological Chemistry, 55(1), 227–233. [Link]

-

Ghosh, S., et al. (2017). Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. 3 Biotech, 7(1), 32. [Link]

-

Agilent. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Retrieved January 14, 2026, from [Link]

-

OpenWetWare. (n.d.). Beta-galactosidase enzyme assay. Retrieved January 14, 2026, from [Link]

Sources

- 1. The Molecular Mechanism of Thermostable α-Galactosidases AgaA and AgaB Explained by X-ray Crystallography and Mutational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–function relationships in α-galactosidase A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Catalytic Mechanism of Human α-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme replacement therapy for Fabry disease: lessons from two alpha-galactosidase A orphan products and one FDA approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha Galactosidase A – Drugs In Development, 2024 [globaldata.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Reaction Mechanism of Glycoside Hydrolase Family 116 Utilizes Perpendicular Protonation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic studies of mold alpha-galactosidase on PNPG hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic studies of alpha-galactosidase-containing mold pellets on PNPG hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. Role of methionine in the active site of alpha-galactosidase from Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isolation and Identification of an α-Galactosidase-Producing Lactosphaera pasteurii Strain and Its Enzymatic Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. academic.oup.com [academic.oup.com]

- 21. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Nitrophenyl α-D-galactopyranoside in Different Buffers

Abstract

2-Nitrophenyl α-D-galactopyranoside (ONPG) is a crucial chromogenic substrate for the determination of α-galactosidase activity, a key enzyme in various biological and industrial processes. The reliability and accuracy of enzymatic assays employing ONPG are fundamentally dependent on the precise preparation of the substrate solution, which hinges on a thorough understanding of its solubility and stability characteristics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of ONPG's physicochemical properties, detailed protocols for its dissolution, and an in-depth analysis of its stability profile under various buffer conditions, pH levels, and temperatures. By elucidating the causality behind experimental choices and providing self-validating methodologies, this document serves as an essential resource for optimizing assay performance and ensuring data integrity.

Introduction: The Central Role of ONPG in α-Galactosidase Research

2-Nitrophenyl α-D-galactopyranoside is a synthetic glycoside that serves as a highly specific substrate for α-D-galactosidase (EC 3.2.1.22).[1] The utility of ONPG lies in its elegant reaction mechanism. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing D-galactose and 2-nitrophenol (ONP). While ONPG itself is colorless, the liberated 2-nitrophenol imparts a distinct yellow color in alkaline solutions, which can be accurately quantified spectrophotometrically. This direct correlation between color intensity and enzymatic activity provides a simple yet powerful tool for kinetic studies, enzyme characterization, and high-throughput screening.

A nuanced understanding of ONPG's behavior in solution is paramount. Sub-optimal solubility can lead to inaccurate substrate concentrations, while degradation due to instability can result in high background signals, ultimately compromising the validity of experimental results. This guide addresses these critical parameters to empower researchers to harness the full potential of ONPG-based assays.

Physicochemical Properties

A foundational knowledge of ONPG's properties is the first step in its effective application.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₈ | [2][3] |

| Molecular Weight | 301.25 g/mol | [2][3] |

| CAS Number | 19887-85-5 | [1][3] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 150-151 °C | [3] |

| Storage (Powder) | Store at 0 to 8 °C; -20°C for long-term | [3][4] |

Mechanism of Action

The enzymatic reaction is the cornerstone of the assay. The diagram below illustrates the hydrolysis of ONPG by α-galactosidase, yielding the chromogenic product 2-nitrophenol.

Caption: Enzymatic hydrolysis of ONPG by α-galactosidase.

Solubility of 2-Nitrophenyl α-D-galactopyranoside

Achieving complete dissolution of ONPG at the desired concentration is the first critical step in assay preparation. Incomplete solubilization is a common source of error, leading to an overestimation of the substrate concentration and flawed kinetic data.

General Solubility Profile

ONPG exhibits good solubility in several common laboratory solvents. This versatility allows for the preparation of concentrated stock solutions that can be diluted into aqueous assay buffers.

| Solvent | Solubility | Reference | Notes |

| Water (H₂O) | ~15 mg/mL at Room Temperature | [5] | This is the most common solvent for direct use. Gentle warming may be required for higher concentrations. |

| Methanol (MeOH) | Soluble | [3] | Useful for creating stock solutions, but ensure final methanol concentration in the assay is non-inhibitory to the enzyme. |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] | Excellent for high-concentration stocks. As with methanol, verify enzyme tolerance to the final DMSO concentration. |

Protocol for Preparing an Aqueous ONPG Stock Solution (10 mg/mL)

This protocol describes a validated method for preparing a standard aqueous stock solution. The key is to ensure complete dissolution without promoting premature hydrolysis.

Materials:

-

2-Nitrophenyl α-D-galactopyranoside (powder)

-

High-purity, deionized water

-

Sterile conical tube (15 mL or 50 mL)

-

Magnetic stirrer and stir bar (optional)

-

Water bath set to 37°C

Procedure:

-

Weighing: Accurately weigh 100 mg of ONPG powder and transfer it to a 15 mL conical tube. Causality: Precise weighing is fundamental for an accurate final concentration.

-

Initial Solvation: Add 8 mL of deionized water to the tube. Cap tightly and vortex for 30 seconds to suspend the powder.

-

Dissolution: Place the tube in a 37°C water bath. Incubate for 10-15 minutes, vortexing intermittently every 2-3 minutes. Causality: Gentle warming increases the rate of dissolution without significantly accelerating spontaneous hydrolysis over this short period.

-

Volume Adjustment: Once the solution is completely clear with no visible particulates, remove it from the water bath. Allow it to cool to room temperature. Adjust the final volume to 10 mL with deionized water.

-

Sterilization (Optional): If the solution is to be stored for an extended period, filter-sterilize it through a 0.22 µm syringe filter into a sterile container. Causality: This prevents microbial growth, which can degrade the substrate or interfere with the assay.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability (months). For short-term use (days), store at 4°C, protected from light.

Stability of ONPG in Buffered Solutions

The stability of ONPG is not absolute; it is susceptible to spontaneous, non-enzymatic hydrolysis, particularly under suboptimal conditions. This degradation leads to the release of 2-nitrophenol, causing an elevated background signal and reducing the assay's signal-to-noise ratio. The primary factors governing ONPG stability are pH and temperature.

The Critical Influence of pH

The glycosidic bond of ONPG is liable to hydrolysis under both strongly acidic and strongly alkaline conditions. Most α-galactosidase enzymes function optimally within a pH range of 4.5 to 7.5.[6][7] Fortunately, ONPG generally exhibits good stability within this range. However, significant instability can be observed at pH levels above 8.5 and below 4.0.

-

Alkaline Instability: At high pH, the rate of spontaneous hydrolysis increases, leading to a higher assay background. This is a critical consideration, as the chromogenic product, 2-nitrophenol, requires an alkaline environment to develop its maximal color for endpoint assays. Therefore, a "stop solution" (e.g., 1 M Sodium Carbonate) is typically added to terminate the enzymatic reaction and simultaneously raise the pH to an optimal level for reading the absorbance.[8][9]

-

Acidic Instability: While many fungal α-galactosidases have acidic pH optima (pH 4.0-5.5), very low pH can also promote acid-catalyzed hydrolysis of the substrate.[10][11]

Recommended Buffer Systems

The choice of buffer is dictated by the specific pH optimum of the enzyme under investigation. The buffer itself should be inert and not interfere with enzyme activity.

| Buffer System | Typical pH Range | Notes | Reference |

| Sodium Phosphate | 6.0 - 7.5 | A very common and stable choice for enzymes with a neutral pH optimum. | [8][12] |

| Z-Buffer | ~7.0 | A specific formulation containing phosphate salts, KCl, and MgSO₄, traditionally used for E. coli β-galactosidase but adaptable for other glycosidases. | [8][13] |

| Citrate-Phosphate | 3.0 - 6.2 | Excellent choice for enzymes with acidic pH optima, providing good buffering capacity across a broad range. | [14] |

| Tris-HCl | 7.5 - 9.0 | Suitable for enzymes with slightly alkaline optima, but be aware of the increased rate of spontaneous ONPG hydrolysis at higher pH values. | [9] |

Protocol for Evaluating ONPG Stability

This protocol provides a framework for quantifying the rate of spontaneous ONPG hydrolysis in a chosen buffer system. This is a crucial validation step when establishing a new assay or using a new buffer formulation.

Caption: Experimental workflow for assessing ONPG stability.

Procedure:

-

Solution Preparation: Prepare a 1 mg/mL solution of ONPG in the buffer you intend to test (e.g., 100 mM Sodium Phosphate, pH 7.0). Also, prepare a tube containing only the buffer to serve as a blank.

-

Incubation: Place both tubes in a water bath or incubator at the intended assay temperature (e.g., 37°C).

-

Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove a 100 µL aliquot from both the ONPG solution and the buffer blank.

-

Reaction Quenching and Color Development: Add each aliquot to a separate well of a 96-well plate containing 100 µL of 1 M Sodium Carbonate (stop solution).

-

Spectrophotometry: Read the absorbance of each well at 420 nm using a microplate reader.

-

Data Analysis:

-

For each time point, subtract the absorbance of the buffer blank from the absorbance of the ONPG sample.

-

Plot the corrected absorbance versus time.

-

The slope of this line represents the rate of spontaneous hydrolysis under those specific conditions. A steep slope indicates poor stability, suggesting the buffer or temperature may be unsuitable for long-incubation assays.

-

Temperature Effects on Stability

As with most chemical reactions, the rate of ONPG hydrolysis (both enzymatic and spontaneous) is temperature-dependent.

-

Storage: As previously noted, frozen storage (-20°C) is recommended for long-term preservation of ONPG solutions.[4] Refrigerated storage (4°C) is adequate for several days to a week, with minimal degradation observed.[14][15]

-

Assay Temperature: While higher assay temperatures (e.g., 50°C or 65°C) can increase the rate of the enzymatic reaction, they will also invariably increase the rate of spontaneous hydrolysis.[7][16] Therefore, for every assay, a "substrate only" control (ONPG in buffer without enzyme) should be run in parallel to measure and subtract the background signal generated during the incubation period.

Conclusion and Best Practices

The integrity of data derived from α-galactosidase assays is directly linked to the proper handling of its chromogenic substrate, 2-Nitrophenyl α-D-galactopyranoside. This guide has detailed the critical aspects of ONPG solubility and stability, providing both the theoretical rationale and practical, validated protocols for its use.

Key Takeaways for Researchers:

-

Verify Solubility: Always ensure complete dissolution of ONPG powder. When in doubt, visually inspect the solution against a dark background for particulates.

-

Choose Buffers Wisely: Select a buffer system whose pH range matches the optimal activity of your enzyme and where ONPG exhibits maximal stability.

-

Control for Instability: For every experiment, include a "no enzyme" or "substrate blank" control that is treated identically to the experimental samples. This is non-negotiable for generating reliable data.

-

Proper Storage is Crucial: Aliquot stock solutions and store them at -20°C to maintain their integrity over time and avoid the cumulative effects of degradation from repeated freeze-thaw cycles.

By adhering to these principles and employing the methodologies described herein, researchers can significantly enhance the precision, reproducibility, and reliability of their enzymatic assays.

References

-

Dwivedi, G. (2016). IA on effect of pH on the rate of hydrolysis of lactose (ONPG) by enzyme (lactase), measured using visible spectrophotometer. Slideshare. Retrieved from [Link]

-

Escobar-Chávez, J. J., et al. (2015). Investigation of Film with β-Galactosidase Designed for Stabilization and Handling in Dry Configuration. NIH National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the test method to measure inhibition of β-galactosidase. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of the pH value on activity and stability of β-galactosidase. Retrieved from [Link]

-

Labus, K., et al. (2018). Effective detection of biocatalysts with specified activity by using a hydrogel-based colourimetric assay – β-galactosidase case study. NIH National Library of Medicine. Retrieved from [Link]

-

PubChem. (n.d.). p-nitrophenyl alpha-D-galactopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Storage stability of ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) in native form and immobilized in the gelatine-based hydrogel matrix. Retrieved from [Link]

-

Uniyal, A., et al. (2016). Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. NIH National Library of Medicine. Retrieved from [Link]

-

Agilent Technologies. (2009). Manual: Beta-Galactosidase Assay Kit. Retrieved from [Link]

-

University of California, San Diego. (2003). β-Galactosidase. Retrieved from [Link]

-

Star Republic. (n.d.). ONPG beta-galactosidase activity assay. Guide for Biologists. Retrieved from [Link]

-

van Griensven, C. W., et al. (2013). β-galactosidase stability at high substrate concentrations. NIH National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis of ortho-nitrophenol-beta-D-galactopyranoside. ONPG.... Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of β-galactosidase activity at 65°C using oNPG as substrate.... Retrieved from [Link]

-

ResearchGate. (n.d.). pH effect on hydrolysis of lactose ( ), ONPG ( ) and galactosyltransferase activity ( ) of β-galactosidase from Penicillium simplicissimum. Retrieved from [Link]

Sources

- 1. 2-NITROPHENYL-ALPHA-D-GALACTOPYRANOSIDE | 19887-85-5 [chemicalbook.com]

- 2. p-nitrophenyl alpha-D-galactopyranoside | C12H15NO8 | CID 82000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synthose.com [synthose.com]

- 4. chem-agilent.com [chem-agilent.com]

- 5. shop.cgenomix.com [shop.cgenomix.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 9. Star Republic: Guide for Biologists [sciencegateway.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Effective detection of biocatalysts with specified activity by using a hydrogel-based colourimetric assay – β-galactosidase case study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molar Extinction Coefficient of 2-Nitrophenol Released from Precursor Compounds

This guide provides a comprehensive exploration of the principles and methodologies for determining the molar extinction coefficient of 2-nitrophenol (ortho-nitrophenol), a critical parameter in numerous biochemical assays. Tailored for researchers, scientists, and drug development professionals, this document elucidates the underlying chemical principles, provides field-proven experimental protocols, and emphasizes the importance of scientific integrity in generating reliable and reproducible data.

Introduction: The Significance of 2-Nitrophenol as a Reporter Molecule

In the landscape of biochemical and enzymatic assays, the use of chromogenic substrates is a cornerstone for quantifying enzyme activity. 2-Nitrophenol (2-NP) is a widely utilized reporter molecule, often generated through the enzymatic hydrolysis of a colorless precursor substrate. A common example is the use of ortho-Nitrophenyl-β-galactoside (ONPG) to measure the activity of β-galactosidase, an enzyme pivotal in molecular biology as a reporter gene in expression systems.[1][2][3] The enzymatic cleavage of ONPG yields galactose and 2-nitrophenol.[1][2][4] Under alkaline conditions, 2-nitrophenol is deprotonated to form the 2-nitrophenolate anion, which exhibits a distinct yellow color with a characteristic absorbance maximum.[5][6]

The accurate quantification of the released 2-nitrophenol, and thus the determination of enzyme activity, is fundamentally dependent on the Beer-Lambert Law. This law establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[7][8][9] The molar extinction coefficient (ε), also known as molar absorptivity, is a constant of proportionality in this relationship and represents a measure of how strongly a chemical species absorbs light at a given wavelength.[7][8][9] An accurate and empirically determined molar extinction coefficient for 2-nitrophenol under specific assay conditions is therefore indispensable for converting absorbance measurements into meaningful concentration data and, consequently, for the reliable calculation of enzyme kinetics.

The Underlying Chemistry: pH-Dependent Chromophoric Properties

The utility of 2-nitrophenol as a reporter molecule is intrinsically linked to its pH-dependent acid-base equilibrium. In its protonated form (at acidic or neutral pH), 2-nitrophenol is largely colorless or pale yellow. However, in an alkaline environment, the phenolic proton is abstracted, yielding the 2-nitrophenolate anion. This anion undergoes electronic resonance, which delocalizes the negative charge across the molecule, including the nitro group. This extended conjugation system is responsible for the molecule's ability to absorb light in the visible spectrum, resulting in its characteristic yellow color.[5][10]

The pKa of 2-nitrophenol is approximately 7.2.[5][10] This means that at a pH of 7.2, the concentrations of the protonated and deprotonated forms are equal. To ensure that virtually all of the 2-nitrophenol released in an enzymatic reaction is converted to the chromogenic 2-nitrophenolate form, the reaction is typically quenched with a strong base (e.g., sodium hydroxide or sodium carbonate) to raise the pH well above the pKa (typically to pH 9 or higher).[11][12] This step is crucial for maximizing the absorbance signal and ensuring a linear relationship between absorbance and concentration, as it effectively drives the equilibrium to favor the colored species. The absorbance of the 2-nitrophenolate ion is typically measured at its wavelength of maximum absorbance (λmax), which is around 410-420 nm.[1][4][13]

Below is a diagram illustrating the pH-dependent equilibrium of 2-nitrophenol and its impact on the absorbance spectrum.

Caption: pH-dependent equilibrium of 2-nitrophenol.

Theoretical Framework: The Beer-Lambert Law